1-nitro-4-[(1E)-prop-1-en-1-yl]benzene 1-nitro-4-[(1E)-prop-1-en-1-yl]benzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC17566988
InChI: InChI=1S/C9H9NO2/c1-2-3-8-4-6-9(7-5-8)10(11)12/h2-7H,1H3/b3-2+
SMILES:
Molecular Formula: C9H9NO2
Molecular Weight: 163.17 g/mol

1-nitro-4-[(1E)-prop-1-en-1-yl]benzene

CAS No.:

Cat. No.: VC17566988

Molecular Formula: C9H9NO2

Molecular Weight: 163.17 g/mol

* For research use only. Not for human or veterinary use.

1-nitro-4-[(1E)-prop-1-en-1-yl]benzene -

Specification

Molecular Formula C9H9NO2
Molecular Weight 163.17 g/mol
IUPAC Name 1-nitro-4-[(E)-prop-1-enyl]benzene
Standard InChI InChI=1S/C9H9NO2/c1-2-3-8-4-6-9(7-5-8)10(11)12/h2-7H,1H3/b3-2+
Standard InChI Key XEFDXKFPMZOEMV-NSCUHMNNSA-N
Isomeric SMILES C/C=C/C1=CC=C(C=C1)[N+](=O)[O-]
Canonical SMILES CC=CC1=CC=C(C=C1)[N+](=O)[O-]

Introduction

1-Nitro-4-[(1E)-prop-1-en-1-yl]benzene is an organic compound characterized by a benzene ring substituted with a nitro group (-NO2) and a propenyl group (-CH=CH-CH3) at the para position. The molecular formula of this compound is C₉H₉NO₂, and it has a molecular weight of 163.17 g/mol . This unique structure imparts distinct electronic properties and reactivity patterns, making it valuable for various synthetic applications and biological investigations.

Synthesis

The synthesis of 1-nitro-4-[(1E)-prop-1-en-1-yl]benzene typically involves the nitration of 4-propenylbenzene. This process requires careful control of temperature and reaction conditions to ensure selective nitration at the para position relative to the propenyl group. In industrial settings, similar nitration processes are optimized for larger scale production using continuous flow reactors to enhance yield and purity.

Biological Activities and Applications

Research indicates that 1-nitro-4-[(1E)-prop-1-en-1-yl]benzene may exhibit biological activities of interest, particularly in antimicrobial and anticancer research. The nitro group can participate in redox reactions, potentially leading to the formation of reactive intermediates that interact with biological molecules, thus influencing various biochemical pathways.

Comparison with Similar Compounds

Several compounds share structural similarities with 1-nitro-4-[(1E)-prop-1-en-1-yl]benzene, but its unique combination of a nitro and a propenyl group on the benzene ring distinguishes it from others. Here is a comparison with some similar compounds:

Compound NameMolecular FormulaKey Features
Benzene, 1-nitro-4-(phenylmethoxy)C₁₁H₉NO₂Contains a phenylmethoxy substituent
Benzene, 1-nitro-4-(phenoxy)C₁₁H₉NO₂Features a phenoxy group
Benzene, 1-nitro-4-(phenylthio)C₁₁H₉NO₂Includes a phenylthio substituent
Benzene, 1-(1-methylethenyl)-4-nitroC₉H₉NO₂Contains a methylethenyl substituent

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